Manganese;phosphanylidenemanganese

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of manganese complexes often involves hydrothermal methods, as seen in the preparation of a new manganese(II) phosphite templated by ethylenediamine (Fernández et al., 2000). These processes can lead to compounds with intricate structures, influenced by factors such as the ligands involved and the conditions under which the synthesis occurs.

Molecular Structure Analysis

Manganese complexes can exhibit diverse molecular structures, ranging from simple mononuclear entities to complex multinuclear clusters. For instance, manganese complexes with 1,3,5-triaza-7-phosphaadamantane (PTA) show unique coordination where the metal preferentially binds to nitrogen over phosphorus, indicating the versatility in manganese's coordination chemistry (Frost et al., 2006).

Chemical Reactions and Properties

Manganese catalysis is noteworthy for enabling a broad range of chemical reactions, from C–H activation to water oxidation. For example, manganese-catalyzed C–H activation demonstrates the metal's capacity to facilitate diverse functionalizations, reflecting its significant potential in organic synthesis (Liu & Ackermann, 2016).

Physical Properties Analysis

The physical properties of manganese complexes, such as luminescence and magnetic behaviors, are closely tied to their molecular structures. The study by Fernández et al. (2000) not only describes the synthetic process but also delves into properties like luminescence, providing insights into the compound's electronic structure and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of manganese complexes, including their reactivity and stability, are influenced by their structural characteristics. For instance, manganese oxides, known for their catalytic activities, demonstrate the impact of atomic positions on catalytic efficiency, as highlighted in the study on water oxidation by crystalline polymorphs of manganese oxides (Robinson et al., 2013).

科学的研究の応用

-

Organic Electroluminescence

- Phosphorescent manganese (II) complexes are being used in the field of organic electroluminescence .

- These complexes are emerging as a new generation of phosphorescent materials showing great potentials in many applications, owing to their unique features including highly efficient phosphorescence, diverse structural/molecular design, and ease of synthesis .

- The molecular design strategies of these complexes include neutral complexes, ionic complexes, coordination polymers, and other types of complexes .

- The results of these applications are promising, with the complexes showing rich physical properties such as triboluminescence and stimuli-responsivity .

-

Information Recording and Security Protection

- Another application of phosphorescent manganese (II) complexes is in the field of information recording and security protection .

- The unique photophysical properties of these complexes make them suitable for this application .

- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the phosphorescent properties of the complexes .

- The outcomes of this application are also promising, but specific quantitative data or statistical analyses are not provided in the source .

-

Temperature Sensors

- Phosphorescent manganese (II) complexes are also being used in the development of temperature sensors .

- The complexes’ phosphorescence, structural diversity, and other physical properties make them suitable for this application .

- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the phosphorescent properties of the complexes .

- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .

-

Biomedical Applications

- Manganese-based nanoparticles, including those based on manganese (II) complexes, have shown great potential for various biomedical applications .

- These nanoparticles have unique fundamental properties that make them suitable for this field .

- Scientists are focusing on the development of new manganese-based nanoparticles due to their indispensable utilities .

- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .

-

Nanotechnology

- Manganese-based nanoparticles are being used in the field of nanotechnology .

- The unique properties of these nanoparticles make them suitable for this application .

- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the unique properties of the nanoparticles .

- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .

-

Energy Transfer

- Phosphorescent manganese (II) complexes are being used in the field of energy transfer .

- The unique features of these complexes, including highly efficient phosphorescence, diverse structural/molecular design, and ease of synthesis, make them suitable for this application .

- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the phosphorescent properties of the complexes .

- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .

-

Structural Features and Photophysics

- Phosphorescent manganese (II) complexes are also being used in the field of structural features and photophysics .

- The unique properties of these complexes, including their structural diversity and rich physical properties (e.g., triboluminescence, stimuli-responsivity, etc.), make them suitable for this application .

- The specific methods of application or experimental procedures are not detailed in the source, but it involves the use of the unique properties of the complexes .

- The outcomes of this application are promising, but specific quantitative data or statistical analyses are not provided in the source .

Safety And Hazards

将来の方向性

While specific future directions for “Manganese;phosphanylidenemanganese” are not available, research on manganese and its compounds continues to expand. For instance, mesostructured manganese phosphonate shows great potential as a high-performance pseudocapacitive material . Furthermore, understanding the multiple pathways by which biogeochemical manganese and carbon cycling intersect could lead to significant progress in the development of reliable therapeutic interventions against manganese-induced neurotoxicity .

特性

IUPAC Name |

manganese;phosphanylidenemanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

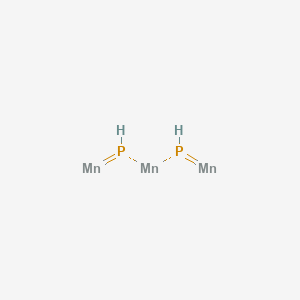

P=[Mn].P=[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese;phosphanylidenemanganese | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,4-Dimethylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174036.png)

![4-[3-(2-Ethyl-6-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1174039.png)

![4-(3-Anilinoimidazo[1,2-a]pyrimidin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174040.png)

![4-(3-anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-di(propan-2-yl)phenol](/img/no-structure.png)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174044.png)

![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174045.png)

![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174047.png)

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)